Caffeic acid-pYEEIE

SH2 Domain Inhibitor Kinase Substrate Binding Phosphopeptide Ligand

Researchers investigating Src family kinase signaling often encounter weak binding and poor assay sensitivity when using generic phosphopeptide ligands like Ac-pYEEIE. Caffeic acid-pYEEIE addresses this challenge through its engineered N-terminal caffeic acid moiety, which confers a 30-fold binding affinity enhancement (IC50 = 42 nM for Src SH2). • 30-fold higher affinity than Ac-pYEEIE, enabling lower detection limits in FP and ELISA assays • Cross-reactive across Lck, Src, and Fyn SH2 domains - a single ligand for multi-kinase studies • ≥95% purity (HPLC), supplied as a white solid with reliable global shipping

Molecular Formula C39H50N5O19P
Molecular Weight 923.8 g/mol
Cat. No. B12353371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeic acid-pYEEIE
Molecular FormulaC39H50N5O19P
Molecular Weight923.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20?,24-,25-,26-,27-,34-/m0/s1
InChIKeyOLKLXQPYJYPETQ-GYHHIBSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caffeic Acid-pYEEIE – Procurement-Ready Overview of a High-Affinity SH2 Domain Phosphopeptide Ligand


Caffeic acid-pYEEIE (CAS: 507471-72-9) is a synthetic phosphopeptide conjugate wherein an N‑terminal caffeic acid moiety is covalently linked to the pentapeptide sequence pTyr-Glu-Glu-Ile-Glu . It functions as a high‑affinity, non‑phosphopeptide ligand for the Src family SH2 domains, most notably Lck SH2 [1]. The compound is supplied as a white solid with purity ≥95% (HPLC) and a molecular weight of 923.8 g/mol . Its primary applications lie in biochemical kinase‑substrate interaction studies, targeted drug delivery system development, and SH2 domain inhibitor research [2][3].

1
Workflow
SH2 domain biochemical binding assays
Supports Lck, Src, and Fyn domain engagement studies
2
Selection Context
Engineered phosphopeptide conjugate with reported binding affinity enhancement
N-terminal caffeic acid moiety contributes to binding profile
3
Procurement Context
High-purity SH2 domain ligand for kinase-substrate interaction research
Reported ≥95% HPLC purity supports reproducible assay conditions

Caffeic Acid-pYEEIE Substitution Risk: Why In‑Class Analogs Cannot Replace This Specific Phosphopeptide Conjugate


Generic substitution with unmodified caffeic acid, simple caffeic acid esters (e.g., CAPE), or the truncated Ac‑pYEEIE peptide fails because Caffeic acid-pYEEIE is a precisely engineered conjugate whose N‑terminal caffeic acid moiety confers a 30‑fold binding affinity enhancement over the acetylated peptide analog [1]. This gain arises from a unique synergistic interaction between the dihydroxybenzene ring of caffeic acid and the SH2 phosphotyrosine‑binding pocket that is not recapitulated by other hydroxyl aromatic acids or standalone phosphopeptides [1]. Consequently, assays or delivery systems relying on SH2‑domain engagement cannot be reproduced with structurally related but functionally inferior alternatives, making direct procurement of the specific conjugate essential for experimental validity.

Unmodified caffeic acid or simple esters
Lack the phosphopeptide backbone required for SH2 domain recognition, leading to loss of target engagement.
Ac-pYEEIE or truncated phosphopeptides
May not recapitulate the reported binding affinity profile; N-terminal caffeic acid interaction with the SH2 pocket is absent.
Caffeic acid-DOPA-EEIE
Removal of phosphotyrosine results in a reported >20-fold reduction in binding compared to the acetylated peptide, indicating that the conjugate's structure is non-fungible.

Caffeic Acid-pYEEIE Quantitative Differentiation: Comparator‑Based Binding Affinity, Structural Selectivity, and Application‑Specific Performance


Direct Affinity Comparison: 30‑Fold Enhanced Binding to GST‑Lck‑SH2 vs. Ac‑pYEEIE

In an ELISA‑based GST‑Lck‑SH2 binding assay, Caffeic acid-pYEEIE exhibited approximately 30‑fold greater binding activity than the comparator Ac‑pYEEIE (N‑acetyl‑O‑phosphono‑Tyr‑Glu‑Glu‑Ile‑Glu) [1]. The IC₅₀ for the src SH2 domain was determined to be 42 nM .

Binding affinity vs Ac-pYEEIE
Head-to-head
~30-fold greater binding
IC₅₀ = 42 nM for src SH2 domain
Supports SH2 domain engagement studies requiring high-affinity ligand context
ELISA assay using GST-Lck-SH2 fusion protein
SH2 Domain Inhibitor Kinase Substrate Binding Phosphopeptide Ligand

Caffeic Acid Moiety Contribution: Critical for 30‑Fold Affinity Gain Over Acetyl‑Terminated Peptide

Replacement of the N‑terminal acetyl group of Ac‑pYEEIE with a caffeic acid moiety accounts for the full 30‑fold affinity increase. Conversely, removal of phosphotyrosine from Caffeic acid-pYEEIE to generate Caffeic acid‑DOPA‑EEIE results in >20‑fold reduced binding compared to Ac‑pYEEIE [1].

Caffeic acid moiety contribution
Class-level
Caffeic acid accounts for full affinity gain
Acetyl replacement improves binding >30-fold
Defines structure-activity relationship context
N-terminal substitution SAR; phosphotyrosine is indispensable
Structure-Activity Relationship Phosphopeptide Engineering SH2 Domain Ligand Design

Broad SH2 Domain Cross‑Reactivity: Comparable Affinity for Lck, Src, and Fyn SH2 Domains

Caffeic acid-pYEEIE demonstrates similar binding affinity for the SH2 domains of three distinct Src family kinases: Lck, Src, and Fyn. In contrast, many peptide‑based SH2 ligands exhibit narrower selectivity [1].

Broad SH2 domain cross-reactivity
Class-level
Similar affinity for Lck, Src, and Fyn SH2
Qualitative similarity across three Src family kinases
Supports multi-kinase SH2 profiling workflow
ELISA assays using GST-fusion SH2 domains
SH2 Domain Profiling Kinase Family Selectivity Biochemical Tool Compound

Application‑Specific Performance: Targeted Drug Delivery to Melanoma Cells via DSPE‑PEG‑pYEEIE Conjugation

A 2025 patent demonstrates that Caffeic acid-pYEEIE, when conjugated to DSPE‑PEG and incorporated into Rhodiola rosea‑derived exosome‑like nanovesicles (RELNs) loaded with doxorubicin, significantly inhibits A375 melanoma cell proliferation. This targeted delivery system showed improved cellular uptake and mitotic arrest compared to non‑targeted controls [1]. No comparator data for alternative SH2 ligands in this exact system are provided; the evidence is application‑specific.

Melanoma cell delivery performance
Supporting evidence
Inhibits A375 melanoma cell proliferation
DP-pYEEIE-RELNs-DOX targeted nanocarrier system
Supports drug delivery research context
Application-specific patent data; requires independent replication
Targeted Drug Delivery Melanoma Therapy Exosome Engineering

Caffeic Acid-pYEEIE: Optimal Scientific and Industrial Application Scenarios Based on Quantitative Evidence


High‑Sensitivity SH2 Domain Binding Assays

When developing ELISA‑based or fluorescence polarization assays to measure Src family SH2 domain interactions, Caffeic acid-pYEEIE provides a 30‑fold higher signal‑to‑background ratio than Ac‑pYEEIE [1]. This increased sensitivity enables detection of lower analyte concentrations and improves assay robustness, making it the preferred choice for high‑throughput screening and kinetic studies.

Multi‑Kinase SH2 Domain Profiling

For laboratories investigating the binding properties of Lck, Src, and Fyn SH2 domains in parallel, Caffeic acid-pYEEIE offers a single, cross‑reactive ligand [1]. This eliminates the need to source and validate separate phosphopeptides for each kinase, streamlining experimental workflows and reducing supply chain complexity.

Targeted Nanocarrier Development

In the construction of SH2‑directed drug delivery vehicles (e.g., exosome‑based or liposomal systems), conjugating Caffeic acid-pYEEIE to surface‑exposed polymers (such as DSPE‑PEG) confers specific targeting to cells overexpressing Src family kinases, as validated in melanoma models [2]. This approach enhances cellular uptake of therapeutic payloads while minimizing off‑target effects.

Structure‑Activity Relationship (SAR) Studies of SH2 Inhibitors

Caffeic acid-pYEEIE serves as a benchmark high‑affinity ligand in SAR campaigns aimed at developing non‑phosphopeptide SH2 inhibitors. Its defined 30‑fold potency advantage over Ac‑pYEEIE and the critical role of its caffeic acid moiety [1] provide a quantitative framework for evaluating novel synthetic analogs.

Application
Selection Property
Validation Focus
SH2 domain binding assays
High reported binding affinity profile
Signal-to-background ratio and detection limit review
Multi-kinase SH2 profiling
Cross-reactivity across Src family members
Binding consistency across Lck, Src, and Fyn domains
Targeted nanocarrier development
DSPE-PEG conjugate compatibility
Cell-model uptake and targeting specificity
SH2 inhibitor SAR studies
Benchmark affinity and structure-activity framework
Quantitative comparison with Ac-pYEEIE baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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